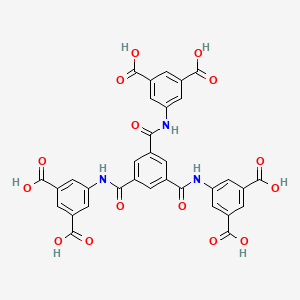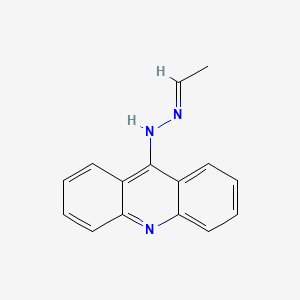
Digallium;hexachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Digallium hexachloride, with the chemical formula Ga₂Cl₆, is a compound of gallium and chlorine. It is a white crystalline solid that is highly hygroscopic and has a melting point of 78°C and a boiling point of 201°C . This compound is primarily used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Digallium hexachloride can be synthesized through the direct reaction of gallium metal with chlorine gas. a more efficient method involves the reaction of hot gallium with hydrogen chloride gas at around 200°C. The reaction is as follows :
[ 2Ga + 6HCl \rightarrow 2GaCl₃ + 3H₂ ]
This method does not require the use of chlorine gas and results in a nearly quantitative yield of digallium hexachloride. The product sublimes easily under reduced pressures below its melting point.
Analyse Des Réactions Chimiques
Digallium hexachloride undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to the presence of gallium in the +3 oxidation state.
Substitution Reactions: It can react with other halides or ligands to form different gallium compounds.
Complex Formation: It forms complexes with various ligands, such as 2,2,6,6-tetramethylpiperidine nitroxide (TEMPO), resulting in adducts.
Common reagents used in these reactions include hydrogen chloride, chlorine gas, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Digallium hexachloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other gallium compounds and in the study of gallium’s chemical properties.
Industry: It is used in the production of high-purity gallium for electronic and optoelectronic devices.
Mécanisme D'action
The mechanism of action of digallium hexachloride involves its ability to form complexes with various ligands. The gallium atoms in the compound can interact with electron-rich sites on other molecules, leading to the formation of stable adducts. This interaction is primarily driven by the polarisation of the O–Ga σ electrons and the O–Ga π-electrons .
Comparaison Avec Des Composés Similaires
Digallium hexachloride can be compared with other gallium compounds, such as:
Gallium(III) chloride (GaCl₃): Similar in composition but differs in its physical properties and reactivity.
Gallium(I) chloride (GaCl): Less stable and disproportionates into elemental gallium and gallium(III) chloride above 0°C.
Gallium sulfide (Ga₂S₃): A compound with different chemical properties and applications, primarily used in the semiconductor industry.
These comparisons highlight the unique properties of digallium hexachloride, such as its stability and reactivity under specific conditions.
Propriétés
Formule moléculaire |
Cl6Ga2 |
|---|---|
Poids moléculaire |
352.2 g/mol |
Nom IUPAC |
digallium;hexachloride |
InChI |
InChI=1S/6ClH.2Ga/h6*1H;;/q;;;;;;2*+3/p-6 |
Clé InChI |
YKBVXZLYLDBNQY-UHFFFAOYSA-H |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ga+3].[Ga+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




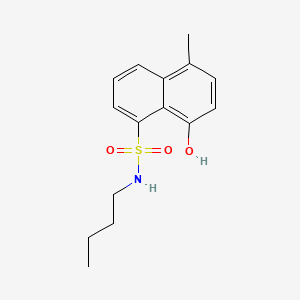
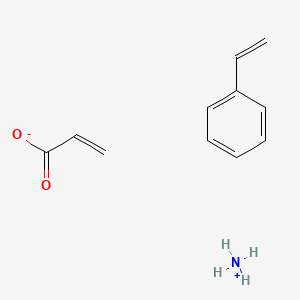
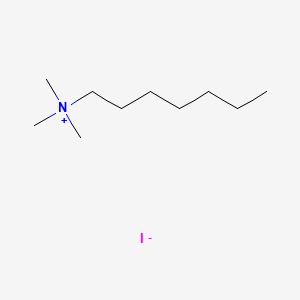
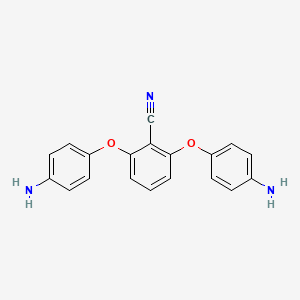
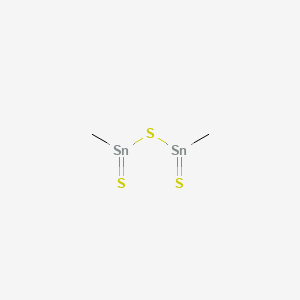
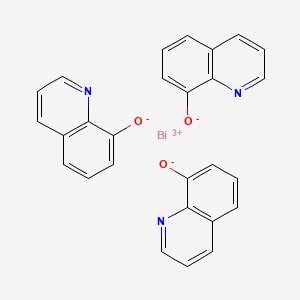

![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
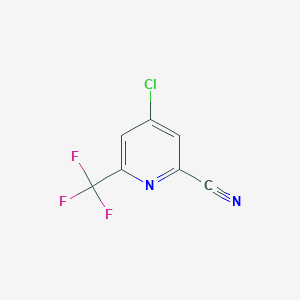
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)
